molecular formula C11H17BO2S B1591712 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane CAS No. 476620-20-9

4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane

Cat. No. B1591712
M. Wt: 224.13 g/mol
InChI Key: XXSMGZQARORQMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C11H17BO2S. It has a unique structure that includes a boron atom, a sulfur atom, and several carbon and hydrogen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.125 g/mol. Other physical and chemical properties such as boiling point or density are not available in the resources .

Scientific Research Applications

Synthesis and Material Development

A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized, leading to the creation of boron-containing stilbene derivatives with high yields. This methodology facilitated the synthesis of boron capped polyenes, which are potential intermediates for conjugated polyene materials, notably in LCD technology and potentially for therapeutic applications in neurodegenerative diseases (Das et al., 2015). Additionally, this compound's derivatives, specifically designed for H2O2 detection in living cells, highlight the functionalization of pyrene as a strategy for developing novel materials (Nie et al., 2020).

Chemical Properties and Reactions

The electrochemical properties of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, were investigated, revealing a significant β-effect of organoborate, indicated by lower oxidation potential and successful anodic substitution reactions (Tanigawa et al., 2016). This research outlines the potential for 4,4,5,5-tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane derivatives in synthesizing new chemical entities with tailored electrochemical properties.

Biomedical Applications

While the request specifically excluded information related to drug use, dosage, and side effects, it is worth noting the exploration of boron-containing compounds derived from 4,4,5,5-tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane for potential therapeutic applications, as indicated by ongoing biological testing for neurodegenerative diseases (Das et al., 2015).

Electronic and Photonic Materials

The compound and its derivatives' potential applications in electronic and photonic materials, especially highlighted by its use in the synthesis of boron capped polyenes for new material development in LCD technology, underscore its versatility. The ongoing exploration into its applications further demonstrates the compound's relevance beyond traditional chemical syntheses, expanding into advanced material science (Das et al., 2015).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2S/c1-8-6-15-7-9(8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSMGZQARORQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584893
Record name 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane

CAS RN

476620-20-9
Record name 4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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